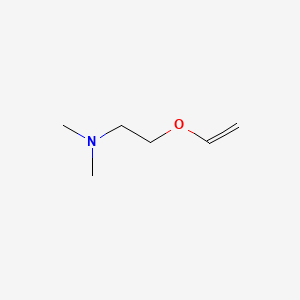
Ácido S-(tiobenzol)tioglicólico
Descripción general
Descripción
Synthesis Analysis
The synthesis of S-(thiobenzoyl)thioglycolic acid involves complex chemical reactions, including the base-catalyzed hydrolysis in solution. A pseudo-oxidative reaction by-product, identified as impurity I, is generated during the synthesis. This impurity has been characterized using several mass spectrometry techniques, including accurate MS and MS/MS, as well as hydrogen/deuterium exchange, providing insights into its molecular structure through the understanding of gas-phase Smiles rearrangement (Wu et al., 2010).
Molecular Structure Analysis
The molecular structure of S-(thiobenzoyl)thioglycolic acid and its derivatives has been explored through various studies. Theoretical calculations, including density functional theory at the B3LYP/6-311G(d,p) level, have provided insights into the thermochemistry of the Smiles rearrangement reaction, crucial for understanding the structure of by-products formed during its synthesis (Wu et al., 2010).
Chemical Reactions and Properties
Reactions involving S-(thiobenzoyl)thioglycolic acid include its interaction with thiol groups in proteins, leading to the formation of S-cyano derivatives and mixed disulfide derivatives. The addition of excess CN- to the reaction mixture promotes the formation of the S-cyano derivative (Price, 1976).
Aplicaciones Científicas De Investigación
Agente de Transferencia de Cadena de Adición-Fragmentación Reversible (RAFT)
Ácido S-(tiobenzol)tioglicólico: se utiliza como agente RAFT en la copolimerización de estireno y divinilbenceno . Este proceso permite la polimerización radical controlada, lo que conduce a polímeros con pesos moleculares predeterminados e índices de polidispersidad bajos. El proceso RAFT es particularmente útil para sintetizar copolímeros de bloque y copolímeros de gradiente, que tienen aplicaciones en sistemas de administración de fármacos, nanotecnología y ciencia de materiales.
Agente de Transferencia de Cadena en Polimerización
El compuesto sirve como agente de transferencia de cadena en las polimerizaciones RAFT de estireno, metacrilato de metilo y acrilato de butilo . Al transferir la cadena de polímero en crecimiento a otra molécula, ayuda a controlar el proceso de polimerización, lo que da como resultado polímeros con propiedades deseadas para recubrimientos, adhesivos y elastómeros.
Síntesis de Éster Etílico de N-Tiobenzoil-DL-treonina
This compound: reacciona con DL-treonina para producir éster etílico de N-tiobenzoil-DL-treonina . Este compuesto es de interés en la síntesis de péptidos y se puede utilizar como intermedio en la producción de productos farmacéuticos y péptidos biológicamente activos.
Transformación de Treonina en β-Metilcisteína
Participa en la transformación de treonina en β-metilcisteína . La β-metilcisteína es un importante derivado de aminoácidos que tiene aplicaciones potenciales en productos farmacéuticos, particularmente en el desarrollo de tratamientos para trastornos metabólicos.
Producción de O-Ésteres de Ácido Tiobenzoico
Cuando se hace reaccionar con alcóxidos, el ácido S-(tiobenzol)tioglicólico puede producir O-ésteres de ácido tiobenzoico . Estos ésteres son valiosos en la síntesis de diversos compuestos orgánicos y se pueden utilizar como intermedios en la producción de colorantes, fragancias y productos farmacéuticos.
Creación de N-Tiobenzoilaminoácidos
El compuesto también se utiliza para reaccionar con aminoácidos para crear N-tiobenzoilaminoácidos . Estos derivados son significativos en el estudio de la estructura y función de las proteínas, y tienen aplicaciones en el diseño de inhibidores enzimáticos y otras moléculas bioactivas.
Reactivo de Tiobenzoilación
Como reactivo de tiobenzoilación, el ácido S-(tiobenzol)tioglicólico se emplea para introducir grupos tiobenzoilo en otras moléculas . Esta modificación puede alterar las propiedades físicas y químicas de un compuesto, haciéndolo útil en ciencia de materiales y síntesis orgánica.
Investigación en Polimerización Radical Controlada
Por último, el papel del compuesto en la investigación de polimerización radical controlada es notable . Proporciona información sobre los mecanismos de polimerización y ayuda a desarrollar nuevos materiales con características específicas para aplicaciones industriales, médicas y tecnológicas.
Mecanismo De Acción
Target of Action
S-(Thiobenzoyl)thioglycolic acid, also known as 2-((Phenylcarbonothioyl)thio)acetic acid, is primarily used as a reagent for thiobenzoylation . It participates in the transformation of threonine into β-methylcysteine . Threonine is an essential amino acid that plays a crucial role in protein synthesis.
Mode of Action
The compound acts as a reversible addition-fragmentation chain transfer (RAFT) agent during the copolymerization of styrene and divinylbenzene . It is also employed as a chain-transfer agent for the RAFT polymerizations of styrene, methyl methacrylate, and butyl acrylate .
Biochemical Pathways
S-(Thiobenzoyl)thioglycolic acid is involved in the transformation of threonine into β-methylcysteine . This process is part of the broader biochemical pathway of protein synthesis and modification. The compound’s role as a RAFT agent also implicates it in the polymerization pathways of various monomers .
Pharmacokinetics
Its solubility in acetone (25 mg/ml, clear) suggests that it may have good bioavailability .
Result of Action
The primary result of the action of S-(Thiobenzoyl)thioglycolic acid is the transformation of threonine into β-methylcysteine . This transformation is crucial for the synthesis and modification of proteins. Additionally, its role as a RAFT agent results in the controlled polymerization of various monomers .
Action Environment
The action of S-(Thiobenzoyl)thioglycolic acid can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . .
Análisis Bioquímico
Biochemical Properties
S-(Thiobenzoyl)thioglycolic acid plays a crucial role in biochemical reactions, particularly in protein sequencing and analysis. It is used as a gel permeation chromatography stationary phase, which is useful for the separation and analysis of proteins, polypeptides, amino acids, and other substances . The compound interacts with various enzymes and proteins, facilitating the separation and identification of these biomolecules. For instance, it has been shown to inhibit the growth of cells in culture, indicating its potential antitumor properties .
Cellular Effects
S-(Thiobenzoyl)thioglycolic acid influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit cell growth suggests that it may interfere with specific signaling pathways that regulate cell proliferation and survival . Additionally, its impact on gene expression and cellular metabolism could lead to changes in the overall cellular function, potentially contributing to its antitumor effects.
Molecular Mechanism
The molecular mechanism of S-(Thiobenzoyl)thioglycolic acid involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. For example, it can inhibit certain enzymes involved in cell growth and proliferation, leading to reduced cell viability . Additionally, S-(Thiobenzoyl)thioglycolic acid may induce changes in gene expression, further contributing to its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-(Thiobenzoyl)thioglycolic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that S-(Thiobenzoyl)thioglycolic acid is stable in water and can maintain its activity over extended periods . Its degradation products may also have biological activity, which could contribute to its overall effects on cells and tissues.
Dosage Effects in Animal Models
The effects of S-(Thiobenzoyl)thioglycolic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of S-(Thiobenzoyl)thioglycolic acid in clinical applications.
Metabolic Pathways
S-(Thiobenzoyl)thioglycolic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can influence the overall metabolic activity within cells, potentially leading to changes in cellular function and viability . Additionally, S-(Thiobenzoyl)thioglycolic acid may affect the levels of specific metabolites, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of S-(Thiobenzoyl)thioglycolic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
S-(Thiobenzoyl)thioglycolic acid’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular function.
Propiedades
IUPAC Name |
2-(benzenecarbonothioylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEIANFIOZTEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30240972 | |
| Record name | ((Phenylthioxomethyl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30240972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942-91-6 | |
| Record name | S-(Thiobenzoyl)thioglycolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Phenylthioxomethyl)thio)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 942-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 942-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ((Phenylthioxomethyl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30240972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(phenylthioxomethyl)thio]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)
![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)